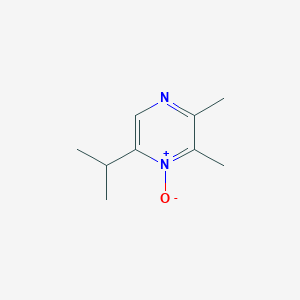

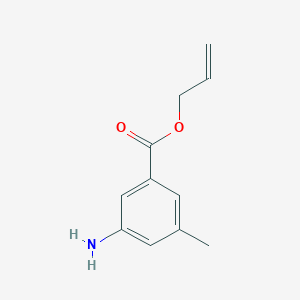

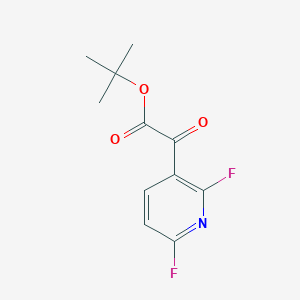

Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various methods. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates are synthesized from arylacetylenes and the acid chloride of tert-butyl 2-phenylmalonate, which are then activated by Ag(I) salts to induce cyclizations . Another synthesis method involves the Ritter synthesis to obtain compounds like 2,6-bis(N-tert-butylacetamide)pyridine, followed by oxidation to produce pyridine-N-oxide derivatives . These methods highlight the versatility of tert-butyl groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be quite diverse. For example, the molecular structure of 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide was determined by single-crystal X-ray diffraction methods, indicating that the tert-butyl groups can influence the overall conformation and chelation properties of the molecule . Similarly, the planar structure of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine was revealed through X-ray diffraction analysis, showing stabilizing interactions between the benzoxazole and pyridine units .

Chemical Reactions Analysis

Tert-butyl groups are known to participate in various chemical reactions. For instance, tert-butyl 3-oxopent-4-ynoates undergo cyclizations catalyzed by silver salts . Tert-butyl acetothioacetate is used in synthesis reactions such as acylation, addition to CO, annulation, and cyclization . These reactions demonstrate the reactivity of tert-butyl esters in forming more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be influenced by the presence of the tert-butyl group. For example, tert-butylpentafluorophenylmethylchlorosilane forms hydrolytically stable derivatives suitable for gas chromatography, indicating that tert-butyl derivatives can have enhanced stability and electron-capturing properties . The catalytic asymmetric oxidation of tert-butyl disulfide showcases the potential of tert-butyl compounds to be transformed into various sulfinyl derivatives with applications in synthesis .

科学的研究の応用

Synthetic Applications and Chemical Properties

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlights a broader category of research focusing on the utilization of similar tert-butyl based compounds for the synthesis of complex chemical structures. Such methodologies offer access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutic compounds (Philip et al., 2020).

Environmental Impact and Biodegradation

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), to which tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate may be structurally or functionally related, have been extensively studied. These compounds, including similar tert-butyl derivatives, have been detected in various environmental matrices and are known for their potential to cause hepatic toxicity, endocrine disrupting effects, and even carcinogenicity. Future studies are encouraged to develop novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

作用機序

Target of Action

It’s known that similar organoboron compounds are widely used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may also target palladium catalysts in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, organoboron compounds like Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate may undergo transmetalation, a process where the boron group is transferred to a palladium catalyst . This forms a new palladium-carbon bond, enabling the coupling of chemically differentiated fragments .

Biochemical Pathways

In general, organoboron compounds are known to participate in various transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .

Pharmacokinetics

It’s worth noting that organoboron compounds are generally considered to be stable and environmentally benign .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the result of its action would be the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of organoboron compounds. For instance, organoboron compounds are generally stable and resistant to air and moisture , which can enhance their efficacy in chemical reactions.

特性

IUPAC Name |

tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-11(2,3)17-10(16)8(15)6-4-5-7(12)14-9(6)13/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHCOPQELBEQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)C1=C(N=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440801 |

Source

|

| Record name | tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate | |

CAS RN |

155601-70-0 |

Source

|

| Record name | tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。